

Application Notes & Protocols: Synthesis of 2-Amino-4-Thiazoleacetic Acid Hydrochloride

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Compound of Interest

Compound Name: *4-Thiazoleacetic acid*

Cat. No.: *B1296911*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-thiazoleacetic acid hydrochloride is a critical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of cephalosporin antibiotics, such as Cefotiam, and other active pharmaceutical ingredients like Mirabegron.^{[1][2]} Its molecular structure, featuring a thiazole ring with amino and acetic acid groups, makes it a valuable building block for creating complex molecules with therapeutic properties.^{[1][3]} This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate.

Physicochemical Properties

Property	2-(2-amino-1,3-thiazol-4-yl)acetic acid	2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride
CAS Number	29676-71-9	66659-20-9
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S	C ₅ H ₇ ClN ₂ O ₂ S
Molecular Weight	158.18 g/mol	194.64 g/mol
Appearance	Light orange powder	White to Off-White Solid
Melting Point	130 °C (decomposes)	152 °C

(Data compiled from multiple sources)[4]

Synthesis Methodologies

Two primary methods for the synthesis of **2-amino-4-thiazoleacetic acid** hydrochloride are prevalent, differing in the choice of starting materials. Both methods utilize thiourea as a key reactant.

Method 1: From Thiourea and 4-Chloroacetoacetyl Chloride

This process offers a simplified route to produce the target compound in a light-stable form with high purity and good yields.[5][6]

Method 2: From Thiourea and Ethyl 4-Chloroacetoacetate

This alternative method involves a two-step process that is performed under milder conditions and is favorable for industrial-scale production due to the use of less expensive and more manageable starting materials.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis methods.

Parameter	Method 1 (from 4-Chloroacetoacetyl Chloride)	Method 2 (from Ethyl 4-Chloroacetoacetate)
Yield	Good (Specific % not stated in abstract)	92%
Initial Reaction Temp.	5 to 10 °C	0 to 3 °C
Reaction Completion Temp.	25 to 30 °C	60 °C (second step)
Initial Reaction Time	25 minutes (addition) + 30 minutes	2 hours (addition) + 3 hours
Reaction Completion Time	60 minutes	6 hours (second step)

(Data compiled from patent information)[5][6][7]

Experimental Protocols

Protocol 1: Synthesis from Thiourea and 4-Chloroacetoacetyl Chloride

This protocol is adapted from a patented process.[5][6]

Materials:

- Thiourea
- 4-Chloroacetoacetyl chloride
- Methylene chloride (or other chlorohydrocarbon)
- Water

Procedure:

- Prepare a suspension of thiourea in water and cool it to between 5 °C and 7 °C.
- Dissolve 4-chloroacetoacetyl chloride in a chlorohydrocarbon (e.g., methylene chloride).
- Add the 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over approximately 25 minutes, maintaining the temperature between 7 °C and 8 °C with constant stirring.
- After the addition is complete, continue stirring for an additional 30 minutes at 5 °C to 7 °C.
- Remove the cooling bath and continue stirring for another 60 minutes, allowing the temperature to rise to 26 °C to 27 °C.
- Cool the reaction mixture in a refrigerator to facilitate the precipitation of (2-aminothiazol-4-yl)-acetic acid hydrochloride.
- Filter the precipitate to isolate the product.

Protocol 2: Synthesis from Thiourea and Ethyl 4-Chloroacetoacetate

This protocol is based on a two-step patented method.[\[7\]](#)

Materials:

- Thiourea
- Ethyl 4-chloroacetoacetate
- Water
- Ammonia water
- Concentrated hydrochloric acid

Procedure: Step 1: Formation of the Intermediate

- Suspend thiourea (e.g., 40g) in water (e.g., 100ml) and stir for 20 minutes to dissolve.
- Cool the solution to 0 °C.
- While maintaining the temperature between 0-3 °C, add ethyl 4-chloroacetoacetate (e.g., 68.5ml) dropwise over approximately 2 hours.
- After the addition, continue stirring at the same temperature for 3 hours.
- Adjust the pH to 7 with ammonia water to precipitate the intermediate compound (white crystals).
- Filter to collect the intermediate.

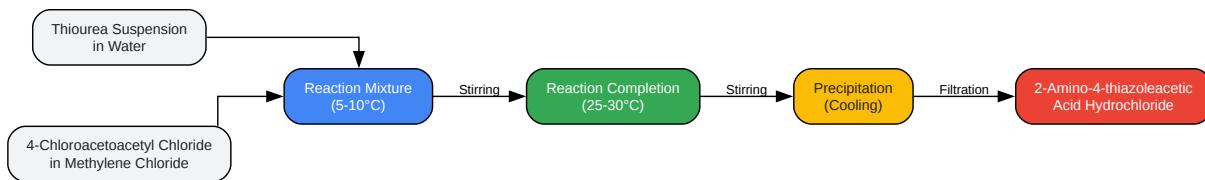
Step 2: Conversion to the Hydrochloride Salt

- Cool concentrated hydrochloric acid (e.g., 100ml) to 0-3 °C.
- Suspend the intermediate from Step 1 in the cold concentrated hydrochloric acid.
- Stir the suspension for 60 minutes at 0-3 °C.
- Increase the temperature to 60 °C and maintain it for 6 hours.

- After the reaction is complete, cool the mixture to -5 to 0 °C.
- Filter to obtain the final product, 2-aminothiazol-4-ylacetic acid hydrochloride.

Visualizations

Synthesis Workflow: Method 1



Step 1: Intermediate Formation

Thiourea + Ethyl
4-Chloroacetoacetate

Reaction at 0-3°C

pH Adjustment to 7
(Ammonia Water)

Intermediate
(White Crystals)

Step 2: Hydrochloride Salt Formation

Intermediate + Cold
Concentrated HCl

Reaction at 60°C

Crystallization
(-5 to 0°C)

Final Product

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